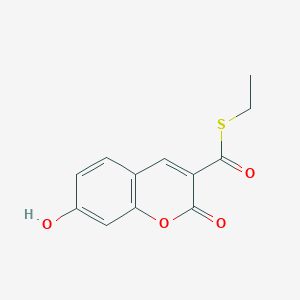
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate is an organic compound belonging to the class of 7-hydroxycoumarins. These compounds are characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate typically involves the reaction of 7-hydroxycoumarin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from ethanol is commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate involves its interaction with specific molecular targets and pathways. For example, it can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This disruption can lead to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester: Similar structure but lacks the carbothioate group.
Coumarin: A simpler structure without the hydroxyl and carbothioate groups.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid: Contains a diethylamino group instead of the ethyl group.
Properties
CAS No. |
674819-25-1 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
S-ethyl 7-hydroxy-2-oxochromene-3-carbothioate |
InChI |
InChI=1S/C12H10O4S/c1-2-17-12(15)9-5-7-3-4-8(13)6-10(7)16-11(9)14/h3-6,13H,2H2,1H3 |
InChI Key |
DCYAJNVFMRLSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















